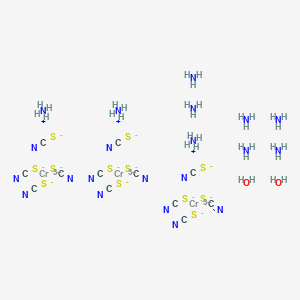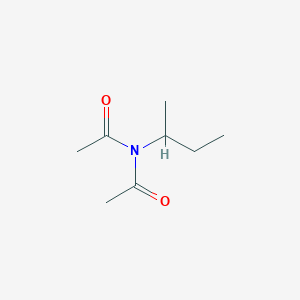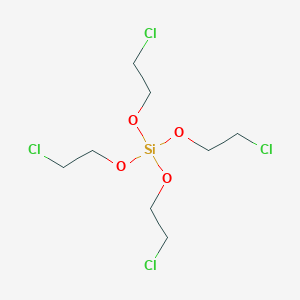
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (2-CPME) is a chemical compound of the phenethylamine class. It is a derivative of phenethylamine, with a phenyl ring substituted with a chlorine atom and a methoxybenzyl group attached to the nitrogen atom. It is a synthetic compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine acts as an agonist at the serotonin and dopamine receptors. It has been shown to increase the release of serotonin and dopamine in the brain, and to decrease the reuptake of these neurotransmitters. This leads to increased concentrations of serotonin and dopamine in the brain, which can lead to a variety of effects, such as increased alertness and improved mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. It has also been shown to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, it has been shown to increase the levels of the neurotransmitter acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has several advantages as an experimental tool for scientific research. It is a relatively stable compound, and is easy to synthesize in high yields. It is also relatively non-toxic, and has a low potential for abuse. However, there are some limitations to its use. It has a short half-life, and is rapidly metabolized in the body. In addition, it is not selective for any particular receptor, and can act on a variety of receptors.
Zukünftige Richtungen
Future research on 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine could focus on the development of more selective agonists for specific receptors. It could also be used to study the effects of drugs on behavior, and to develop new treatments for mental health disorders. In addition, it could be used to study the effects of drugs on the central nervous system, and to develop treatments for neurological disorders. Finally, it could be used to study the pharmacology of monoamine neurotransmitters, and to develop new drugs for the treatment of mental health disorders.
Synthesemethoden
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine can be synthesized by reacting 4-chlorophenethylamine with 4-methoxybenzyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of a base, such as potassium carbonate, at a temperature of 80-90°C. The reaction produces this compound as a white solid in high yields.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has been studied as a potential tool for scientific research. It has been used in studies of the pharmacology of monoamine neurotransmitters, such as serotonin and dopamine. It has also been used in studies of the effects of drugs on the central nervous system, and as an experimental tool in studies of the effects of drugs on behavior.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENTZLVVHHHDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386130 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355382-88-6 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)








